molecular formula C7H4BrNS B1268464 3-Bromothieno[3,2-c]pyridine CAS No. 28783-18-8

3-Bromothieno[3,2-c]pyridine

Cat. No.: B1268464
CAS No.: 28783-18-8
M. Wt: 214.08 g/mol
InChI Key: AELJTKUDYYGBSY-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS. It consists of a pyridine ring fused with a thiophene ring, with a bromine atom attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromothieno[3,2-c]pyridine involves the reaction of pyridine with a hydrobromic acid solution under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain the desired compound . Another method involves the thermal synthesis of this compound-4-(5H)-one from (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid using the Eloy–Deryckere thermal benzo/heteropyridinone synthesis .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached.

Scientific Research Applications

3-Bromothieno[3,2-c]pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 3-Bromothieno[3,2-c]pyridine is unique due to its specific ring fusion and bromine substitution, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJTKUDYYGBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346426
Record name 3-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-18-8
Record name 3-Bromothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromothieno[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

1.46 g of Thieno[3,2-c]pyridine (10.8 mmol), 907 mg of NaHCO3 (10.8 mmol), 2.82 g of K2HPO4 (16.2 mmol) and 1.69 g of MgSO4 (14.04 mmol) are placed into the flask with 40 ml of chloroform. The reaction mixture is stirred under reflux. 0.72 ml of bromine (14.04 mmol) is added slowly to the mixture and kept stirring for overnight. CH2Cl2 and water are added to the cooled reaction mixture and separated CH2Cl2 layer is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane: AcOEt=5:1→Hexane:AcOEt:2 M NH3 in MeOH=10:3:1) to give 660 mg of the title compound. Yield 29%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 9.17 (m, 1H), 8.59 (m, 1H), 7.83 (d, 1H, J=5.2 Hz), 7.52 (s, 1H) ppm.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
907 mg
Type
reactant
Reaction Step Two
Name
K2HPO4
Quantity
2.82 g
Type
reactant
Reaction Step Three
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Quantity
1.69 g
Type
reactant
Reaction Step Four
Quantity
0.72 mL
Type
reactant
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six
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0 (± 1) mol
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Reaction Step Six
Quantity
40 mL
Type
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Reaction Step Seven
Yield
29%

Synthesis routes and methods II

Procedure details

To a solution of 5.4 g of thieno[3,2-c]pyridine and 120 ml of 48% (w/w) hydrobromic acid was added a solution of 4.4 ml of bromine in 60 ml of 48% (w/w) hydrobromic acid. A solid precipitated out of solution and the resultant mixture was maintained at 105° C. for 6 hours in a sealed vessel after which it was allowed to cool to room temperature overnight. The mixture was then poured over ice layered with methylene chloride and the mixture was made basic (pH9) with ammonium hydroxide. The layers were separated and the aqueous layer was extracted two times with methylene chloride. The combined extracts were refrigerated overnight and then dried over magnesium sulfate to render a tan solid, a portion of which was taken up in 300 ml of diethyl ether. An insoluble material formed and was removed by filtration. The diethyl ether was concentrated to about 50 ml from which crystals of the desired subtitle intermediate formed and were collected.
Quantity
5.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
4.4 mL
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromothieno[3,2-c]pyridine
Reactant of Route 2
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Reactant of Route 3
3-Bromothieno[3,2-c]pyridine
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of using tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one?

A1: The research paper describes a "telescoped" procedure for synthesizing 3-Bromothieno[3,2-c]pyridin-4-(5H)-one []. The use of tributylamine as an additive is shown to be crucial in this process. [] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the synthesis. Additionally, tributylamine allows the reaction to occur at a lower temperature compared to the classic Eloy–Deryckere method. [] This modification potentially makes the synthesis safer and more efficient.

Q2: What is the starting material used to synthesize 3-Bromothieno[3,2-c]pyridin-4-(5H)-one in this process?

A2: The synthesis starts with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid (3) as the primary precursor to construct the 3-Bromothieno[3,2-c]pyridin-4-(5H)-one framework. []

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